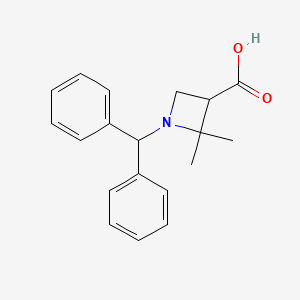
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring, and a methylene bridge connecting the indole to an aniline moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzyl-1H-indol-3-yl)methylene)aniline typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with aniline. This reaction can be catalyzed by acids or bases and often requires refluxing in a suitable solvent such as ethanol or toluene. The reaction conditions may vary, but common methods include the use of p-toluenesulfonic acid in toluene or other acidic catalysts .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-((1-Benzyl-1H-indol-3-yl)methylene)aniline involves its interaction with specific molecular targets. For example, it can act as a competitive antagonist for nicotinic acetylcholine receptors, inhibiting their activity by binding to the receptor sites. This interaction can modulate various cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-1H-indole-3-carbaldehyde
- N-Benzyl-1H-indole-3-carboxamide
- 1-Benzyl-1H-indole-3-acetic acid
Uniqueness
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its methylene bridge and aniline moiety provide distinct chemical properties that differentiate it from other indole derivatives .
Propiedades
Número CAS |
70772-79-1 |
|---|---|
Fórmula molecular |
C22H18N2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-(1-benzylindol-3-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C22H18N2/c1-3-9-18(10-4-1)16-24-17-19(21-13-7-8-14-22(21)24)15-23-20-11-5-2-6-12-20/h1-15,17H,16H2 |
Clave InChI |
NNSPGVOLAJAGOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)



![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)





![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)
